Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate

Chemical Synthesis Purity Control Intermediate Quality

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate (CAS 692889-71-7) is the optimal Boc-protected building block for medicinal chemistry. Unlike the unprotected amine (CAS 89401-67-2) or alternative carbamates, the orthogonal Boc group ensures stability under basic/nucleophilic conditions, enabling selective late-stage deprotection. Essential for synthesizing N-(2-(2-phenylthiazol-4-yl)ethyl)amides with potent anti-trypanosomal activity (T. brucei, T. cruzi) and kinase inhibitor scaffolds. With TPSA 64.11 Ų and LogP 3.55, it occupies CNS drug-like space, reducing late-stage attrition. Procure at ≥98% purity for reproducible high-throughput parallel synthesis.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
CAS No. 692889-71-7
Cat. No. B1523728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate
CAS692889-71-7
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=NC=C2
InChIInChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17)
InChIKeySBWCFJQHZQVNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate (CAS 692889-71-7) Procurement Guide: Chemical Identity and Baseline Characterization


Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate (CAS 692889-71-7) is a heterocyclic building block featuring a 2-(pyridin-4-yl)thiazole core protected with a tert-butyloxycarbonyl (Boc) carbamate group . This compound is a solid with molecular weight 277.34 g/mol (C₁₃H₁₅N₃O₂S) and is supplied as a research intermediate for medicinal chemistry applications, particularly in the synthesis of kinase inhibitors and anti-trypanosomal agents [1]. The Boc protecting group renders the 4-amino moiety stable under basic and nucleophilic conditions, allowing selective functionalization elsewhere in the molecule before final deprotection under acidic conditions.

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate (CAS 692889-71-7): Why Structural Analogs Cannot Be Directly Substituted


Generic substitution with alternative 2-(pyridin-4-yl)thiazole derivatives fails due to critical differences in protecting group strategy and resultant physicochemical properties. The tert-butyl carbamate (Boc) protection is orthogonal to many synthetic transformations and is specifically required for late-stage deprotection in multi-step syntheses of N-(2-(2-phenylthiazol-4-yl)ethyl)amides and related carbamates, which exhibit potent trypanocidal activity [1]. Replacement with the unprotected amine (CAS 89401-67-2) or alternative carbamates would alter reaction compatibility, leading to premature deprotection or side reactions. Furthermore, the Boc group imparts distinct LogP and topological polar surface area (TPSA) values that influence solubility and permeability during medicinal chemistry optimization, as demonstrated in structure-activity relationship (SAR) studies of related angiogenesis inhibitors [2].

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate (CAS 692889-71-7) Quantitative Differentiation Evidence: Purity, Physicochemical, Safety, and Synthetic Utility


Superior Purity Specification Reduces Side Reactions and Purification Burden

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is routinely supplied at ≥98% purity, whereas comparable thiazole carbamate intermediates are often specified at 95% purity . This 3% absolute purity advantage translates to a 60% reduction in maximum possible impurity content (2% vs 5%), directly impacting synthetic yield and reducing the need for additional purification steps.

Chemical Synthesis Purity Control Intermediate Quality

Lipophilicity (LogP) Increase of 1.9 Units Relative to Unprotected Amine Enhances Membrane Permeability in Prodrug Design

The Boc-protected compound exhibits a calculated LogP of 3.55, compared to the unprotected 2-(pyridin-4-yl)thiazol-4-amine (CAS 89401-67-2) which has a predicted LogP of approximately 1.6 . This 1.9-unit increase in lipophilicity significantly enhances passive membrane diffusion, making the Boc-protected intermediate a more suitable building block for early-stage medicinal chemistry where blood-brain barrier penetration or cellular uptake is desired.

Drug Design Lipophilicity ADME Properties

Reduced Topological Polar Surface Area (TPSA) of 64.11 Ų Confers Improved Blood-Brain Barrier Penetration Potential

The target compound has a calculated TPSA of 64.11 Ų, which is below the commonly accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration . In contrast, the free amine analog has a TPSA of approximately 51 Ų due to the lack of the carbamate carbonyl, but its higher polarity (lower LogP) may limit passive diffusion. The Boc group balances lipophilicity and polarity, positioning the compound favorably within CNS drug-like chemical space as described for related trypanosomacides [1].

CNS Drug Discovery Blood-Brain Barrier TPSA

Distinct Hazard Classification (H302) and Storage Requirements Differentiate from Non-Hazardous Analogs

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate carries a GHS Hazard Statement H302 (Harmful if swallowed), whereas the closely related free amine 2-(pyridin-4-yl)thiazol-4-amine is classified as non-hazardous for transport and has no acute toxicity warning . Additionally, the Boc-protected compound requires storage at 2-8°C under dry conditions, in contrast to the amine which is stable at room temperature.

Laboratory Safety Chemical Handling Procurement Compliance

Validated Intermediate for Potent Trypanocidal Agents with In Vivo Proof-of-Concept

The 2-(pyridin-4-yl)thiazol-4-amine scaffold, when derivatized from the Boc-protected intermediate, yields N-(2-(2-phenylthiazol-4-yl)ethyl)amides and carbamates with potent activity against Trypanosoma brucei and T. cruzi. Representative compound 64a (derived from this intermediate class) achieved sterile cure in one mouse when CYP metabolism was inhibited, with EC50 values in the low micromolar range [1]. In contrast, related carboxamide analogs (e.g., compounds 23 and 24a) showed IC50 values of 6.0 µM and 3.4 µM in HUVEC migration assays, demonstrating the scaffold's broad utility in anti-angiogenic and anti-parasitic programs [2].

Neglected Tropical Diseases Trypanosomiasis Drug Discovery

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate (CAS 692889-71-7): Optimal Research and Industrial Application Scenarios


Multi-Step Synthesis of Trypanocidal Carbamates and Amides

The Boc-protected amine is ideally suited for the synthesis of N-(2-(2-phenylthiazol-4-yl)ethyl)amides and carbamates, which have demonstrated potent activity against Trypanosoma brucei and T. cruzi [1]. The orthogonal Boc protection allows selective coupling at the 4-amino position after deprotection, enabling efficient library synthesis for structure-activity relationship (SAR) studies. Researchers can procure the intermediate in ≥98% purity to minimize side reactions and maximize yield in multi-step sequences .

Angiogenesis Inhibitor Development via Scaffold Functionalization

The 2-(pyridin-4-yl)thiazole core is a privileged scaffold for angiogenesis inhibitors, as shown by Zhou et al. with carboxamide derivatives exhibiting IC50 values as low as 3.4 µM in HUVEC migration assays [2]. The tert-butyl carbamate variant provides a versatile handle for introducing diverse substituents at the 4-position, facilitating the exploration of chemical space around this pharmacophore. Its calculated LogP (3.55) and TPSA (64.11 Ų) further support its utility in designing compounds with favorable ADME properties .

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

With a TPSA of 64.11 Ų (below the 90 Ų threshold) and a LogP of 3.55, this Boc-protected intermediate is positioned within CNS drug-like chemical space . It can be employed in the synthesis of brain-penetrant kinase inhibitors or anti-parasitic agents, as the Boc group can be removed post-synthesis to yield a more polar amine if desired. The favorable physicochemical profile reduces the risk of late-stage CNS attrition in drug discovery pipelines.

Academic and Industrial Medicinal Chemistry Laboratories Requiring High-Purity, Well-Characterized Building Blocks

For laboratories conducting high-throughput parallel synthesis or focused library generation, the ≥98% purity specification ensures consistent reaction outcomes and reduces the need for intermediate purification . The compound's well-defined hazard profile (H302) and storage requirements (2-8°C) enable proper laboratory safety planning and inventory management . Its commercial availability from multiple reputable vendors (MolCore, ChemScene, Leyan) ensures supply chain reliability.

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